

# Structure Elucidation of 3-Ethyloctan-3-ol: An In-depth Technical Guide

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## Compound of Interest

Compound Name: 3-Ethyloctan-3-ol

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This technical guide provides a comprehensive overview of the analytical methodologies and data interpretation required for the complete structure elucidation of **3-ethyloctan-3-ol**. This tertiary alcohol serves as a model compound for demonstrating the application of modern spectroscopic techniques in organic chemistry and pharmaceutical development.

## Chemical and Physical Properties

A foundational understanding of the physicochemical properties of **3-ethyloctan-3-ol** is paramount for its proper handling, analysis, and application. The key properties are summarized in the table below.

Property	Value
IUPAC Name	3-Ethyoctan-3-ol[1]
Chemical Formula	C <sub>10</sub> H <sub>22</sub> O[1][2][3]
Molecular Weight	158.28 g/mol [1][2][3]
CAS Number	2051-32-3[1][2][3]
Boiling Point	199 °C[4]
Density	0.8360 g/cm <sup>3</sup> [4]
Refractive Index	1.4370[4]

## Spectroscopic Data for Structure Elucidation

The unequivocal identification of **3-ethyoctan-3-ol** relies on the synergistic interpretation of data from various spectroscopic techniques. The expected data from <sup>1</sup>H NMR, <sup>13</sup>C NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy are detailed below.

### <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR spectroscopy provides information on the different types of protons and their connectivity within the molecule. The predicted chemical shifts (δ) for the distinct proton environments in **3-ethyoctan-3-ol** are presented in the following table.

Protons	Chemical Shift (ppm, predicted)	Multiplicity	Integration
-OH	~1.0-2.0	Singlet	1H
-CH <sub>2</sub> - (ethyl)	~1.4-1.6	Quartet	4H
-CH <sub>2</sub> - (octyl chain)	~1.2-1.4	Multiplet	8H
-CH <sub>3</sub> (ethyl)	~0.8-1.0	Triplet	6H
-CH <sub>3</sub> (octyl chain)	~0.8-1.0	Triplet	3H

## <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>13</sup>C NMR spectroscopy identifies the different carbon environments in the molecule. The predicted chemical shifts for **3-ethyloctan-3-ol** are summarized below.

Carbon	Chemical Shift (ppm, predicted)
C-OH (quaternary)	~75
-CH <sub>2</sub> - (ethyl)	~33
-CH <sub>2</sub> - (C4 of octyl)	~38
-CH <sub>2</sub> - (C5 of octyl)	~23
-CH <sub>2</sub> - (C6 of octyl)	~32
-CH <sub>2</sub> - (C7 of octyl)	~23
-CH <sub>3</sub> (ethyl)	~8
-CH <sub>3</sub> (C8 of octyl)	~14
C2 of octyl	~14
C1 of octyl	~14

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. As a tertiary alcohol, **3-ethyloctan-3-ol** is expected to exhibit a weak or absent molecular ion peak (M<sup>+</sup>) at m/z 158. The fragmentation is dominated by α-cleavage and dehydration.

Fragment Ion (m/z)	Proposed Structure/Loss
129	[M - C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup> (Loss of an ethyl group)
101	[M - C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup> (Loss of a butyl group)
140	[M - H <sub>2</sub> O] <sup>+</sup> (Dehydration)
73	[C(OH)(CH <sub>2</sub> CH <sub>3</sub> ) <sub>2</sub> ] <sup>+</sup> (α-cleavage)

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for **3-ethyloctan-3-ol** are listed below.

Functional Group	Wavenumber (cm <sup>-1</sup> )	Appearance
O-H (alcohol)	~3600-3200	Broad, strong
C-H (alkane)	~2960-2850	Strong, sharp
C-O (tertiary alcohol)	~1150	Strong

## Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducible and reliable results.

### <sup>1</sup>H and <sup>13</sup>C NMR Spectroscopy

Objective: To obtain high-resolution <sup>1</sup>H and <sup>13</sup>C NMR spectra of **3-ethyloctan-3-ol**.

Materials:

- **3-Ethyloctan-3-ol** sample
- Deuterated chloroform (CDCl<sub>3</sub>) with tetramethylsilane (TMS) as an internal standard
- 5 mm NMR tubes
- NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

- Prepare the NMR sample by dissolving approximately 10-20 mg of **3-ethyloctan-3-ol** in ~0.6 mL of CDCl<sub>3</sub> containing 0.03% TMS in a clean, dry 5 mm NMR tube.
- Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

- Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
- Lock the spectrometer on the deuterium signal of the  $\text{CDCl}_3$ .
- Shim the magnetic field to achieve optimal homogeneity.
- For  $^1\text{H}$  NMR, acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
- For  $^{13}\text{C}$  NMR, acquire a proton-decoupled spectrum. Typical parameters include a spectral width of 220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
- Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
- Reference the spectra to the TMS signal at 0.00 ppm.

## Mass Spectrometry

Objective: To obtain the mass spectrum of **3-ethyloctan-3-ol** to determine its molecular weight and fragmentation pattern.

Materials:

- **3-Ethyloctan-3-ol** sample
- Volatile solvent (e.g., methanol or dichloromethane)
- Gas chromatograph-mass spectrometer (GC-MS) or a direct infusion system with an appropriate ionization source (e.g., Electron Ionization - EI).

Procedure (using GC-MS with EI):

- Prepare a dilute solution of **3-ethyloctan-3-ol** (e.g., 1 mg/mL) in a volatile solvent.
- Set the GC parameters:
  - Injector temperature: e.g., 250 °C

- Column: A suitable capillary column (e.g., DB-5ms)
- Oven temperature program: e.g., start at 50 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min.
- Carrier gas: Helium at a constant flow rate.
- Set the MS parameters:
  - Ionization source: Electron Ionization (EI) at 70 eV.
  - Mass range: e.g., m/z 40-400.
  - Scan speed: e.g., 2 scans/second.
- Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
- Acquire the data as the compound elutes from the GC column and is analyzed by the mass spectrometer.
- Analyze the resulting mass spectrum, identifying the molecular ion peak (if present) and major fragment ions.

## Infrared (IR) Spectroscopy

Objective: To obtain the IR spectrum of **3-ethyloctan-3-ol** to identify its functional groups.

Materials:

- **3-Ethyloctan-3-ol** sample
- Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory or salt plates (NaCl or KBr).

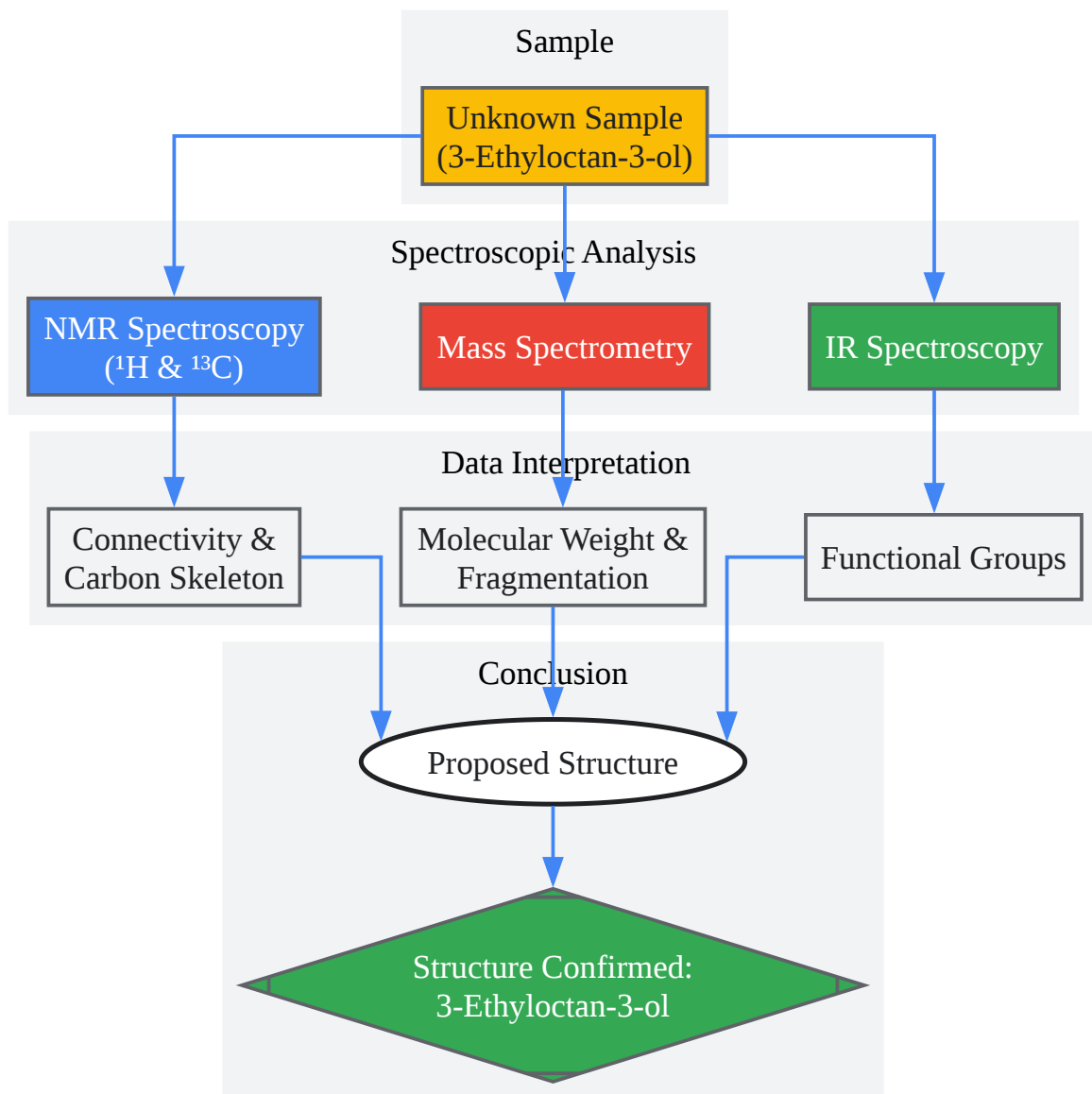
Procedure (using ATR-FTIR):

- Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

- Acquire a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
- Place a small drop of the liquid **3-ethyloctan-3-ol** sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
- Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- Clean the ATR crystal thoroughly after the measurement.
- Analyze the resulting spectrum, identifying the characteristic absorption bands and assigning them to the corresponding functional groups.

## Visualizing the Structure Elucidation Workflow

The logical flow of experiments and data analysis for the structure elucidation of an unknown compound, such as **3-ethyloctan-3-ol**, can be visualized as follows.



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